3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C29H29ClN4O3 and a molecular weight of 517.032 g/mol This compound is notable for its unique structure, which includes a pyrazole ring, chlorobenzyl, and pentyloxyphenyl groups
Preparation Methods
The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves multiple steps. The general synthetic route includes the following steps:
Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a β-diketone.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride under basic conditions.
Formation of the pentyloxyphenyl group: This is achieved through the reaction of the intermediate with 4-pentyloxybenzaldehyde in the presence of a suitable catalyst.
Chemical Reactions Analysis
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[2-chloro-6-fluorophenyl]methylidene}-1H-pyrazole-5-carbohydrazide:
The uniqueness of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H29ClN4O3 |
---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H29ClN4O3/c1-2-3-6-17-36-24-13-9-21(10-14-24)19-31-34-29(35)28-18-27(32-33-28)22-11-15-25(16-12-22)37-20-23-7-4-5-8-26(23)30/h4-5,7-16,18-19H,2-3,6,17,20H2,1H3,(H,32,33)(H,34,35)/b31-19+ |
InChI Key |
FBLFILXJXUXCTL-ZCTHSVRISA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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